molecular formula C18H18Cl2N2O B4703207 [4-(3,4-DICHLOROPHENYL)PIPERAZINO](4-METHYLPHENYL)METHANONE

[4-(3,4-DICHLOROPHENYL)PIPERAZINO](4-METHYLPHENYL)METHANONE

Cat. No.: B4703207
M. Wt: 349.3 g/mol
InChI Key: CXYJDHBAMDBSJV-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)piperazinomethanone: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and a 4-methylphenyl group attached to a methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, parallel solid-phase synthesis, and photocatalytic synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)piperazinomethanone involves its interaction with specific molecular targets and pathways. The piperazine ring and its substituents play a crucial role in binding to biological receptors, leading to various pharmacological effects. The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-(3,4-Dichlorophenyl)piperazinomethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O/c1-13-2-4-14(5-3-13)18(23)22-10-8-21(9-11-22)15-6-7-16(19)17(20)12-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYJDHBAMDBSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(3,4-DICHLOROPHENYL)PIPERAZINO](4-METHYLPHENYL)METHANONE
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[4-(3,4-DICHLOROPHENYL)PIPERAZINO](4-METHYLPHENYL)METHANONE
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[4-(3,4-DICHLOROPHENYL)PIPERAZINO](4-METHYLPHENYL)METHANONE
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[4-(3,4-DICHLOROPHENYL)PIPERAZINO](4-METHYLPHENYL)METHANONE
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[4-(3,4-DICHLOROPHENYL)PIPERAZINO](4-METHYLPHENYL)METHANONE
Reactant of Route 6
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[4-(3,4-DICHLOROPHENYL)PIPERAZINO](4-METHYLPHENYL)METHANONE

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